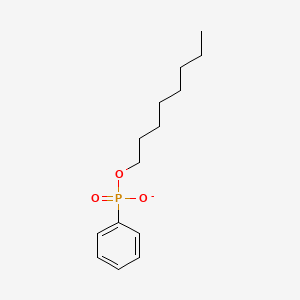
Octyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl phenylphosphonate can be synthesized through the esterification of phenylphosphonic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl phenylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the phenyl ring or the alkyl chains, depending on the reagents and conditions used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and octanol
Oxidation: Phosphonic acid derivatives
Substitution: Various substituted phenylphosphonates and alkyl derivatives
Wissenschaftliche Forschungsanwendungen
Octyl phenylphosphonate has several applications in scientific research and industry:
Ion-Selective Electrodes: The compound is used in the fabrication of ion-selective electrodes, particularly for lithium ions, due to its ability to act as a plasticizer and improve the selectivity and sensitivity of the electrodes
Biological Studies: It is used in various biological studies to investigate the effects of organophosphorus compounds on biological systems.
Wirkmechanismus
The mechanism of action of octyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In the context of its use as a plasticizer, the compound interacts with the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In ion-selective electrodes, it enhances the selectivity and sensitivity by interacting with the ionophore and the target ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate (DOP): Another commonly used plasticizer with similar applications in the polymer industry.
Trioctyl phosphate (TOP): Used as a plasticizer and flame retardant in various industrial applications.
Dioctyl adipate (DOA): A plasticizer used in the production of flexible PVC and other polymers
Uniqueness
Octyl phenylphosphonate is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and compatibility with various polymers. Its ability to act as a plasticizer and enhance the performance of ion-selective electrodes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
13244-67-2 |
|---|---|
Molekularformel |
C14H22O3P- |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
octoxy(phenyl)phosphinate |
InChI |
InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1 |
InChI-Schlüssel |
XDRCLAYCMVGNCL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




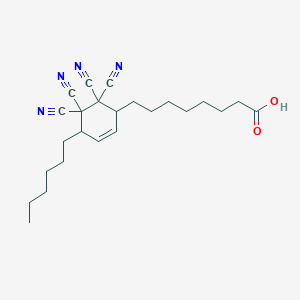
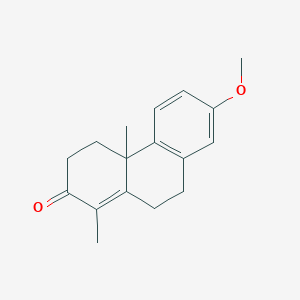
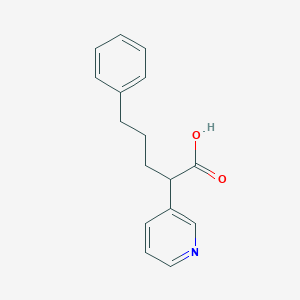
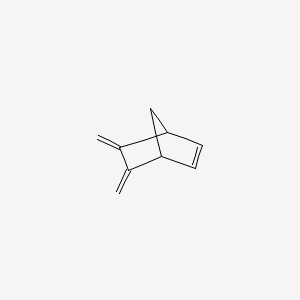
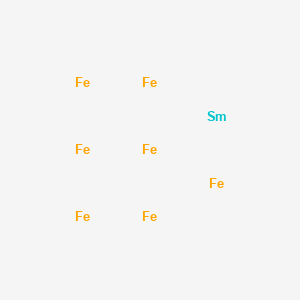
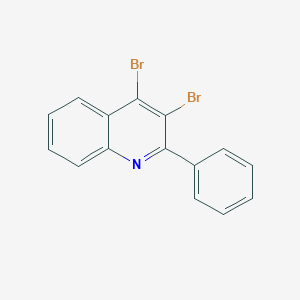
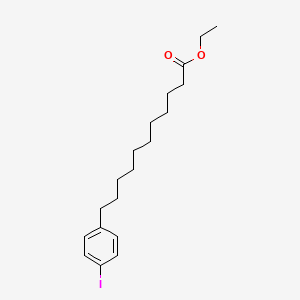
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
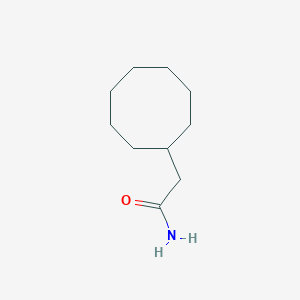
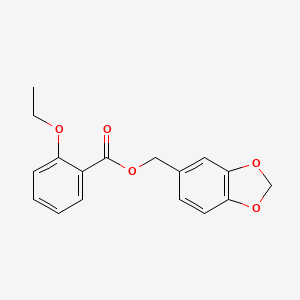

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
